molecular formula C12H18BrNO B8127774 N-(3-bromo-2-methoxybenzyl)-N-ethylethanamine

N-(3-bromo-2-methoxybenzyl)-N-ethylethanamine

Cat. No.: B8127774
M. Wt: 272.18 g/mol
InChI Key: JVHDRLHLFIVDNN-UHFFFAOYSA-N
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Description

N-(3-bromo-2-methoxybenzyl)-N-ethylethanamine: is an organic compound characterized by the presence of a bromine atom, a methoxy group, and an ethylamine moiety attached to a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-2-methoxybenzyl)-N-ethylethanamine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-2-methoxybenzyl bromide.

    N-Alkylation: The next step involves the reaction of 3-bromo-2-methoxybenzyl bromide with ethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-2-methoxybenzyl)-N-ethylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-bromo-2-methoxybenzyl)-N-ethylethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-bromo-2-methoxybenzyl)-N-ethylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and methoxy group play crucial roles in binding to these targets, thereby modulating their activity. The ethylamine moiety can interact with amino acid residues in the active site of enzymes or receptors, leading to changes in their conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the bromine atom and the ethylamine moiety, which confer specific chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

N-[(3-bromo-2-methoxyphenyl)methyl]-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO/c1-4-14(5-2)9-10-7-6-8-11(13)12(10)15-3/h6-8H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHDRLHLFIVDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C(=CC=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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